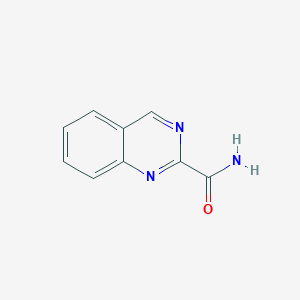
Quinazoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline-2-carboxamide is a heterocyclic compound that consists of a quinazoline ring system with a carboxamide group at the 2-position. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinazoline-2-carboxamide can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. Another method includes the reaction of 2-aminobenzamide with formic acid or formic acid derivatives under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale microwave-assisted synthesis. This method allows for efficient and high-yield production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Quinazoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound derivatives have shown potential as anticancer, antimalarial, and antimicrobial agents
Industry: It is used in the development of new materials and as a precursor for various pharmaceuticals.
Wirkmechanismus
The mechanism of action of quinazoline-2-carboxamide involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit matrix metalloproteinase-13 (MMP-13), which plays a role in the progression of atherosclerosis . The compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinazoline-4-carboxamide
- Quinazoline-6-carboxamide
- Quinazoline-8-carboxamide
Uniqueness
Quinazoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline carboxamide derivatives. Its ability to selectively inhibit certain enzymes and its potential as a radiotracer for imaging applications make it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
501692-64-4 |
|---|---|
Molekularformel |
C9H7N3O |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
quinazoline-2-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-8(13)9-11-5-6-3-1-2-4-7(6)12-9/h1-5H,(H2,10,13) |
InChI-Schlüssel |
ABVYZAMNSCVWJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
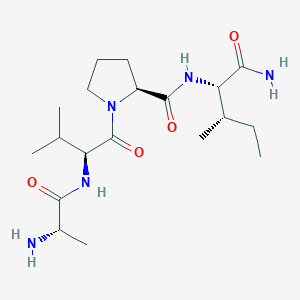
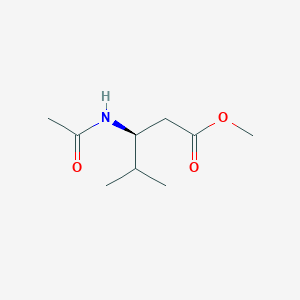
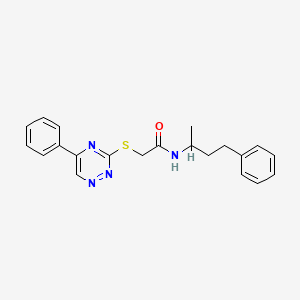

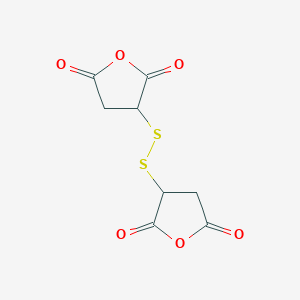
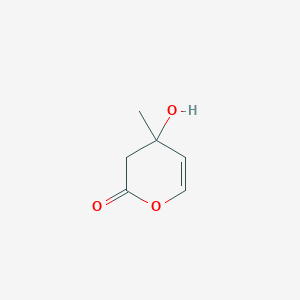
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
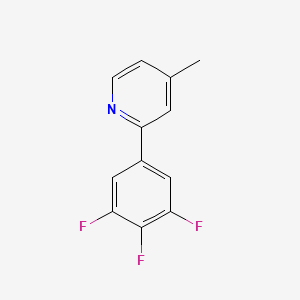
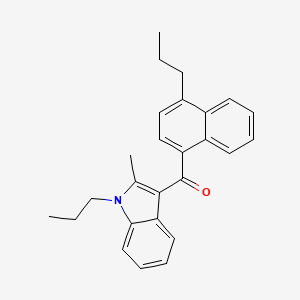
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
